molecular formula C7H5BrN2O B1450905 7-bromo-1H-indazol-6-ol CAS No. 705927-37-3

7-bromo-1H-indazol-6-ol

Cat. No. B1450905
CAS RN: 705927-37-3
M. Wt: 213.03 g/mol
InChI Key: AGURCNORFYROIG-UHFFFAOYSA-N
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Description

7-bromo-1H-indazol-3-ol is a chemical compound with the CAS Number: 887578-57-6 . It has a molecular weight of 213.03 . It is stored under an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-bromo-1H-indazol-6-ol is characterized by a heterocyclic aromatic organic compound. The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Chemical Reactions Analysis

Indazoles have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

7-bromo-1H-indazol-3-ol is a solid substance stored under an inert atmosphere at a temperature between 2-8°C . It has a molecular weight of 213.03 .

Scientific Research Applications

Crystal Structure and Molecular Insights

Research has provided detailed insights into the crystal and molecular structures of related nitroindazoles, highlighting the intermolecular interactions that could be relevant for derivatives like 7-bromo-1H-indazol-6-ol. The study of compounds such as 3-bromo-1-methyl-7-nitro-1H-indazole demonstrates the potential for halogen bonds influencing molecular arrangements, which can be pivotal in drug design and material science (Cabildo et al., 2011).

Synthetic Methodologies

Innovative synthetic routes have been developed for constructing indazole derivatives, showcasing the versatility of this compound analogs in chemistry. For instance, a study on the regioselective synthesis of polyfluoroalkyl-substituted derivatives illustrates the strategic introduction of functional groups, expanding the utility of indazole cores in medicinal chemistry and material science (Khlebnikova et al., 2012).

Biological Activity

The antimicrobial and enzyme inhibition properties of indazole derivatives have been a significant area of investigation. Research into the synthesis and bioevaluation of novel indazole derivatives as BRD4 inhibitors shows promising anticancer properties, highlighting the therapeutic potential of this compound related compounds (Yoo et al., 2018). Additionally, the lactoperoxidase inhibitory activity of indazoles underlines their importance in studying enzyme interaction and potentially developing new therapeutic agents (Köksal & Alım, 2018).

Chemical Diversity and Drug Design

The exploration of indazole's chemical diversity through modifications at the 7-bromo position suggests a vast potential for drug design. Studies focusing on the synthesis of novel spiro[cyclopropane-indazole] derivatives and their conjugate addition reactions demonstrate the structural versatility and potential for developing pharmacologically active compounds (Yan et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications and have been investigated for use in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

7-bromo-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects the expression of various genes involved in these processes, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization and concentration of this compound within different cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

properties

IUPAC Name

7-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGURCNORFYROIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606599
Record name 7-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705927-37-3
Record name 7-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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